

A Comprehensive Spectroscopic Analysis of N-(4-acetylphenyl)cyclohexanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name:	N-(4-acetylphenyl)cyclohexanecarboxamide
CAS No.:	315712-62-0
Cat. No.:	B448469

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Abstract

This technical guide provides an in-depth spectral analysis of the synthetic compound **N-(4-acetylphenyl)cyclohexanecarboxamide**, a molecule of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic power of these analytical techniques.

Introduction: The Imperative of Structural Verification

The synthesis of novel organic compounds is the cornerstone of innovation in pharmaceuticals, agrochemicals, and materials science. However, a synthetic route is only as reliable as the methods used to verify its outcome. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. **N-(4-acetylphenyl)cyclohexanecarboxamide** presents an excellent case study due to its combination of distinct functional groups: a secondary amide, a ketone, a substituted aromatic ring, and a saturated cycloalkane ring. Each of these moieties provides a unique and predictable signature across various spectroscopic platforms.

This guide will deconstruct the spectral data expected for **N-(4-acetylphenyl)cyclohexanecarboxamide**, explaining the causal relationships between molecular structure and spectral output. By understanding why a signal appears where it does, the modern scientist can move from simple data collection to robust, defensible analytical conclusions.

Molecular Structure and Key Features

N-(4-acetylphenyl)cyclohexanecarboxamide possesses a molecular formula of $C_{15}H_{19}NO_2$ and a molecular weight of 245.32 g/mol. Its structure is characterized by a cyclohexanecarboxamide moiety linked to an acetophenone core via an amide bond.

Key Structural Features for Spectroscopic Analysis:

- Aromatic Ring: A 1,4-disubstituted (para) benzene ring.
- Amide Group: A secondary amide (-CONH-), which is a critical linkage.
- Ketone Group: An acetyl group (-COCH₃) attached to the aromatic ring.
- Cyclohexyl Group: A saturated aliphatic ring.

These features will be systematically probed in the following sections.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is highly dependent on its local electronic environment, influenced by shielding and deshielding effects from nearby functional groups.[1]

Predicted ^1H NMR Spectrum and Interpretation

The ^1H NMR spectrum of **N-(4-acetylphenyl)cyclohexanecarboxamide** is predicted to show several distinct signals corresponding to the different proton environments.

- **Aromatic Protons (δ 7.5-8.0 ppm):** The para-substituted aromatic ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing acetyl group (H-c) will be deshielded and appear further downfield compared to the protons ortho to the electron-donating amide group (H-b).[2]
- **Amide Proton (δ ~8.0-9.0 ppm):** The N-H proton of the secondary amide will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
- **Acetyl Protons (δ ~2.5 ppm):** The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet.[3]
- **Cyclohexyl Protons (δ 1.2-2.4 ppm):** The eleven protons on the cyclohexane ring will produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the amide carbonyl (H-d) will be the most deshielded of this group due to the inductive effect of the carbonyl. At room temperature, rapid chair-flipping of the cyclohexane ring often leads to averaged signals for the axial and equatorial protons, resulting in broad, poorly resolved multiplets.[4]

Data Summary: Predicted ^1H NMR Assignments

Proton Label	Chemical Environment	Predicted δ (ppm)	Multiplicity	Integration
H-a	Amide N-H	8.0 - 9.0	Broad Singlet	1H
H-b	Aromatic H (ortho to -NHCO)	7.5 - 7.7	Doublet	2H
H-c	Aromatic H (ortho to -COCH ₃)	7.8 - 8.0	Doublet	2H
H-d	Cyclohexyl-CH-CO	2.2 - 2.4	Multiplet	1H
H-e	Acetyl CH ₃	~2.5	Singlet	3H
H-f	Cyclohexyl CH ₂	1.2 - 2.0	Multiplets	10H

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(4-acetylphenyl)cyclohexanecarboxamide** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it helps to resolve the N-H proton signal.
- Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.^[5]
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in a molecule. With proton decoupling, each unique carbon atom typically gives a single sharp peak. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), making it easier to resolve individual signals.[6]

Predicted ¹³C NMR Spectrum and Interpretation

- **Carbonyl Carbons** (δ 165-200 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl (C=O of the acetyl group) will be more deshielded and appear at a higher chemical shift (δ ~197 ppm) compared to the amide carbonyl (δ ~175 ppm).[7]
- **Aromatic Carbons** (δ 120-145 ppm): Four signals are expected for the aromatic carbons due to the para-substitution pattern. The quaternary carbons (C-g and C-j) will typically have weaker signals. The chemical shifts can be predicted using additive models based on the substituent effects of the acetyl and amide groups.[8][9]
- **Aliphatic Carbons** (δ 25-45 ppm): The cyclohexane ring will show three or four distinct signals, depending on the symmetry and conformational dynamics. The carbon attached to the amide carbonyl (C-k) will be the most deshielded of the aliphatic carbons.[10]
- **Acetyl Methyl Carbon** (δ ~26 ppm): The methyl carbon of the acetyl group will appear in the aliphatic region.

Data Summary: Predicted ¹³C NMR Assignments

Carbon Label	Chemical Environment	Predicted δ (ppm)
C-g	Aromatic C-NHCO	~142
C-h	Aromatic CH (ortho to -NHCO)	~119
C-i	Aromatic CH (ortho to -COCH ₃)	~129
C-j	Aromatic C-COCH ₃	~132
C-k	Cyclohexyl-CH-CO	~45
C-l, m, n	Cyclohexyl CH ₂	25 - 30
C-o	Amide C=O	~175
C-p	Ketone C=O	~197
C-q	Acetyl CH ₃	~26

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
- **Instrument Setup:** Use the same spectrometer as for ¹H NMR.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled pulse sequence.
 - **Spectral Width:** 0-220 ppm.
 - **Number of Scans:** A higher number of scans (e.g., 1024 or more) is typically needed to obtain a good signal-to-noise ratio.
- **Data Processing:** Standard Fourier transformation and processing steps are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.^[11]

Predicted IR Spectrum and Interpretation

The IR spectrum of **N-(4-acetylphenyl)cyclohexanecarboxamide** will be dominated by the absorptions of its carbonyl and N-H groups.

- N-H Stretch ($3300\text{-}3500\text{ cm}^{-1}$): A moderate to strong, sharp peak is expected for the N-H stretch of the secondary amide.^[12]
- C-H Stretches ($2850\text{-}3100\text{ cm}^{-1}$): Two types of C-H stretching vibrations will be observed: aromatic C-H stretches (typically $>3000\text{ cm}^{-1}$) and aliphatic C-H stretches from the cyclohexyl and methyl groups (typically $<3000\text{ cm}^{-1}$).
- C=O Stretches ($1640\text{-}1700\text{ cm}^{-1}$): This is the most diagnostic region. Two strong C=O stretching bands are expected. The ketone carbonyl will absorb at a higher frequency ($\sim 1680\text{ cm}^{-1}$) than the amide carbonyl (Amide I band, $\sim 1650\text{ cm}^{-1}$). The lower frequency of the amide C=O is due to resonance with the nitrogen lone pair, which reduces its double bond character.^{[13][14]}
- N-H Bend (Amide II band, $\sim 1550\text{ cm}^{-1}$): A strong band resulting from the N-H in-plane bending coupled with C-N stretching is a characteristic feature of secondary amides.^[13]
- C=C Aromatic Stretches ($1450\text{-}1600\text{ cm}^{-1}$): Several sharp, medium-intensity bands are expected in this region due to the vibrations of the benzene ring.

Data Summary: Predicted IR Absorption Bands

Vibrational Mode	Functional Group	Predicted Frequency (cm ⁻¹)	Intensity
N-H Stretch	Secondary Amide	~3350	Strong, Sharp
C-H Stretch (Aromatic)	Phenyl Ring	3000 - 3100	Medium
C-H Stretch (Aliphatic)	Cyclohexyl, Methyl	2850 - 2950	Strong
C=O Stretch (Ketone)	Acetyl Group	~1680	Strong, Sharp
C=O Stretch (Amide I)	Amide	~1650	Strong, Sharp
N-H Bend (Amide II)	Amide	~1550	Strong, Sharp
C=C Stretch	Phenyl Ring	1450 - 1600	Medium, Sharp

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
- **Instrument Setup:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Acquisition:** A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first collected. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Presentation:** The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[15] For **N-(4-**

acetylphenyl)cyclohexanecarboxamide, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation

- **Molecular Ion ($M^{+\bullet}$):** The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 245, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, this adheres to the nitrogen rule (an odd molecular weight for a molecule with an odd number of nitrogen atoms).[16]
- **Major Fragmentation Pathways:** The energetically unstable molecular ion will fragment into smaller, more stable ions.[17] The most likely fragmentation points are the bonds adjacent to the carbonyl groups and the amide linkage.
 - **α -Cleavage at the Ketone:** Loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from the molecular ion to form a stable acylium ion at m/z 230.
 - **Formation of the Acetylphenyl Cation:** Cleavage of the C-N bond can lead to the formation of the 4-acetylphenyl cation at m/z 134.
 - **Formation of the Cyclohexylcarbonyl Cation:** Cleavage of the C-N bond can also form the cyclohexylcarbonyl cation at m/z 111.
 - **Loss of the Acetyl Group:** Loss of a ketene molecule ($\text{CH}_2=\text{C}=\text{O}$, 42 Da) is also a possible fragmentation pathway for the acetylphenyl moiety.

Data Summary: Predicted Mass Spectrometry Fragments

m/z	Proposed Fragment Ion	Formation Pathway
245	$[\text{C}_{15}\text{H}_{19}\text{NO}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
230	$[\text{M} - \text{CH}_3]^+$	α -Cleavage: Loss of methyl radical
134	$[\text{CH}_3\text{COC}_6\text{H}_4]^+$	Cleavage of C-N bond
111	$[\text{C}_6\text{H}_{11}\text{CO}]^+$	Cleavage of C-N bond
83	$[\text{C}_6\text{H}_{11}]^+$	Loss of CO from m/z 111
43	$[\text{CH}_3\text{CO}]^+$	α -Cleavage at the ketone

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions. [\[18\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. No single method provides all the necessary information, but together they offer a self-validating system for structural confirmation.

these techniques, researchers can achieve an unambiguous and comprehensive characterization of the target molecule, ensuring the scientific integrity of their work.

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